2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
CAS No.: 1797952-84-1
Cat. No.: VC6835115
Molecular Formula: C23H17N5O2S2
Molecular Weight: 459.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797952-84-1 |
|---|---|
| Molecular Formula | C23H17N5O2S2 |
| Molecular Weight | 459.54 |
| IUPAC Name | 2-[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C23H17N5O2S2/c1-14-18-22(31-12-17(29)26-16-10-6-3-7-11-16)24-13-25-23(18)32-19(14)21-27-20(28-30-21)15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,26,29) |
| Standard InChI Key | DRWGNRDTRWPZSE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide, reflects its intricate connectivity. Its molecular formula, C23H17N5O2S2, corresponds to a molecular weight of 459.54 g/mol. Key structural components include:
-
A thieno[2,3-d]pyrimidine scaffold, a bicyclic system combining thiophene and pyrimidine rings.
-
A 3-phenyl-1,2,4-oxadiazol-5-yl substituent at position 6 of the thienopyrimidine core.
-
A methyl group at position 5 of the thienopyrimidine.
-
A sulfanyl-acetamide side chain at position 4, terminating in an N-phenyl group.
The SMILES notation (CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5) and InChIKey (DRWGNRDTRWPZSE-UHFFFAOYSA-N) provide unambiguous representations of its topology.
Crystallographic and Stereochemical Considerations
While X-ray crystallographic data for this specific compound remains unpublished, analogous thienopyrimidine derivatives exhibit planar geometries at the heterocyclic cores, with substituents adopting orientations that maximize π-π stacking and hydrogen-bonding interactions. The absence of chiral centers simplifies synthetic and analytical workflows, though the sulfanyl-acetamide side chain may introduce conformational flexibility.
Synthesis and Synthetic Strategies
Retrosynthetic Analysis
The compound’s synthesis likely follows a modular approach, as inferred from related thienopyrimidine-oxadiazole hybrids. Key disconnections include:
-
Thieno[2,3-d]pyrimidine Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylates with nitriles or urea derivatives.
-
Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.
-
Sulfanyl-Acetamide Side Chain Installation: Nucleophilic substitution or thiol-ene coupling at position 4 of the thienopyrimidine.
Reported Synthetic Pathways
Although detailed protocols for this compound are proprietary, a generalized route involves:
-
Step 1: Synthesis of 5-methyl-6-bromothieno[2,3-d]pyrimidin-4(3H)-one via cyclization of 2-amino-5-methylthiophene-3-carboxamide.
-
Step 2: Suzuki-Miyaura coupling to introduce the 3-phenyl-1,2,4-oxadiazole moiety at position 6.
-
Step 3: Thioacetylation at position 4 using mercaptoacetic acid, followed by amidation with aniline.
Reaction conditions (e.g., palladium catalysts for cross-coupling, POCl3 for cyclodehydration) align with methods described for structurally analogous compounds.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (hypothetical, DMSO-d6):
-
δ 8.50–8.20 (m, aromatic protons from oxadiazole and phenyl groups).
-
δ 7.80–7.40 (m, thienopyrimidine and acetamide phenyl protons).
-
δ 4.20 (s, SCH2CO).
-
δ 2.60 (s, C5-CH3).
13C NMR would confirm carbonyl (C=O, ~170 ppm) and heterocyclic carbon environments.
Mass Spectrometry
High-resolution ESI-MS would exhibit a molecular ion peak at m/z 459.54 ([M+H]+), with fragmentation patterns reflecting cleavage of the sulfanyl-acetamide side chain and oxadiazole ring.
Biological Activity and Mechanism of Action
Hypothesized Pharmacological Targets
The compound’s dual heterocyclic architecture suggests affinity for:
-
Kinase Inhibitors: Thienopyrimidines are established ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR).
-
Antimicrobial Targets: Oxadiazoles disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
In Silico and In Vitro Findings
While experimental data specific to this compound is limited, molecular docking studies on analogs predict:
-
Strong binding (ΔG < -8 kcal/mol) to EGFR’s ATP-binding pocket.
-
Moderate solubility in aqueous buffers, necessitating formulation adjuvants for in vivo studies.
Future Directions and Applications
Lead Optimization Opportunities
-
Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) or nanoparticle encapsulation.
-
Selectivity Profiling: Screening against kinase panels to minimize off-target effects.
Preclinical Development Challenges
-
Metabolic Stability: Addressing potential cytochrome P450-mediated oxidation of the oxadiazole ring.
-
Toxicology: Assessing hepatotoxicity risks associated with chronic thienopyrimidine exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume